2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide
Description
This compound belongs to the 1,2,4-triazole-acetamide class, characterized by a triazole core substituted with a 4-methoxyphenyl group at position 5 and a sulfanyl-linked acetamide moiety bearing a 2,6-dimethylphenyl group. The 1,2,4-triazole scaffold is widely studied for its pharmacological versatility, including anti-inflammatory, antiviral, and antimicrobial activities . The 4-methoxy group on the phenyl ring may enhance metabolic stability and bioavailability, while the 2,6-dimethylphenyl substituent on the acetamide could influence steric interactions with biological targets .
Properties
IUPAC Name |
2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,6-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c1-12-5-4-6-13(2)17(12)21-16(25)11-27-19-23-22-18(24(19)20)14-7-9-15(26-3)10-8-14/h4-10H,11,20H2,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HATKZMQBNASPFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide is a member of the triazole class of compounds, which have garnered attention for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications and mechanisms of action based on current research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 306.39 g/mol. The structure features a triazole ring, which is known for its role in various pharmacological activities. The presence of the methoxyphenyl group and the dimethylphenyl moiety contributes to its lipophilicity and potential interactions with biological targets.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of various triazole compounds and their evaluation against different microbial strains. The compound demonstrated promising in vitro activity against several bacterial and fungal pathogens, suggesting its potential as an antimicrobial agent .
Anticancer Properties
Triazole derivatives are also recognized for their anticancer activities. In a recent screening of drug libraries against multicellular spheroids—a model for cancer research—triazole compounds showed efficacy in inhibiting tumor growth. Specifically, compounds similar to This compound were noted for their ability to induce apoptosis in cancer cells .
Enzyme Inhibition
The compound has been studied for its enzyme inhibition properties. It has shown potential as an inhibitor of cholinesterase and α-glucosidase enzymes, which are relevant in treating conditions like Alzheimer's disease and diabetes, respectively. The inhibition studies suggest a mechanism where the compound binds to the active site of these enzymes, preventing substrate interaction .
The biological activity of This compound can be attributed to its ability to interact with specific biological targets:
- Binding Affinity : Molecular docking studies indicate that the compound has a high binding affinity for targets such as protein kinases involved in cancer progression.
- Cell Cycle Arrest : Studies have shown that treatment with this compound can lead to cell cycle arrest in cancer cells, thereby inhibiting proliferation.
- Reactive Oxygen Species (ROS) Generation : Some reports suggest that triazole derivatives can induce oxidative stress in cancer cells, leading to apoptosis.
Case Studies
Several case studies have been documented regarding the efficacy of triazole derivatives:
- Case Study 1 : A study involving a series of triazole compounds demonstrated that those with structural similarities to This compound exhibited IC50 values below 10 µM against various cancer cell lines .
- Case Study 2 : Another investigation focused on the antimicrobial properties revealed that derivatives showed significant inhibitory concentrations against Gram-positive bacteria with MIC values ranging from 5 to 20 µg/mL .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Modifications
The biological and physicochemical properties of 1,2,4-triazole-acetamides are highly dependent on substituent variations. Below is a comparative analysis with key analogs:
Pharmacophore Interactions
- Hydrogen Bonding: The 4-amino group on the triazole core is critical for hydrogen bonding with biological targets, as demonstrated in reverse transcriptase inhibitors .
- Steric Effects : Bulky substituents (e.g., 2,6-dimethylphenyl) may hinder binding in some enzyme pockets but enhance selectivity for others .
- Electron Effects : Electron-donating groups (e.g., methoxy) improve metabolic stability, whereas electron-withdrawing groups (e.g., nitro) enhance reactivity .
Research Findings and Data Tables
Table 1: Comparative Anti-Exudative Activity (Dose: 10 mg/kg)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
